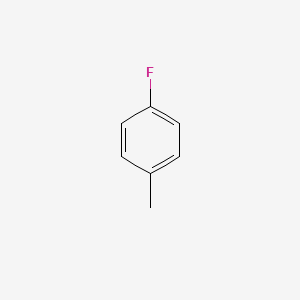

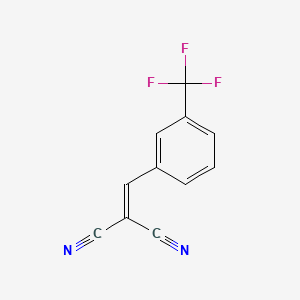

Malononitrile, (3-trifluoromethylbenzylidene)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of Malononitrile, (3-trifluoromethylbenzylidene)- involves a benzylidenemalononitrile core, which can be transformed into 1,1,2,2-tetracyanocyclopropanes .Chemical Reactions Analysis

Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry .Physical And Chemical Properties Analysis

The compound has a melting point of 155-157°C and a boiling point of 275°C. It also exhibits third-harmonic generation properties .科学研究应用

1. Polycondensation Applications

Malononitrile undergoes polycondensation reactions with aromatic compounds like benzyl chloride to produce various polymers. This process, using organic bases such as triethylamine, yields polymers with specific properties, as demonstrated in the synthesis of dibenzylmalononitrile and polymers with intrinsic viscosities ranging from 0.14-0.22 dl/g (Kawabata, Matsubara, & Yamashita, 1973).

2. Analytical Chemistry

Malononitrile serves as a key material in synthetic organic, medical, and industrial chemistry, and its analytical detection is crucial due to its cyanogenic properties. A novel colorimetric probe was developed for sensitive and selective analysis of malononitrile, indicating its utility in environmental and industrial applications (Kim et al., 2020).

3. Environmental Monitoring

Malononitrile derivatives like 2-(4-hydroxybenzylidene)malononitrile are synthesized for optical detection of anions such as CN- in water. Their colorimetric properties and high selectivity make them suitable for environmental monitoring, especially in detecting toxic substances in potable water (Schramm, Menger, & Machado, 2016).

4. Organic Synthesis

Malononitrile is a versatile reagent widely used in organic synthesis, including the preparation of pharmaceuticals, pesticides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity promotes extensive applications compared to other CH-acids (Hassan & Elmaghraby, 2015).

5. Nonlinear Optical Materials

The compound 2-(4-fluorobenzylidene) malononitrile (FBM) exhibits notable third-order nonlinear optical properties, making it suitable for applications in microelectronics and optoelectronics. FBM crystals display excellent transparency and a wide bandgap, beneficial for nonlinear optical (NLO) applications (Priyadharshini & Kalainathan, 2018).

6. Textile Industry

Malononitrile is incorporated into disperse dyes structures to enhance color depth and fastness on polyester and nylon fabrics. This modification improves the performance of these dyes in the textile industry (Lams et al., 2014).

7. Mass Spectrometry

In mass spectrometry, malononitrile derivatives like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile are used as matrices for analyzing various compounds. This application shows the versatility of malononitrile in analytical techniques, especially in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) (Wyatt, Stein, & Brenton, 2006).

安全和危害

属性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGXCFRBKLIQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190425 |

Source

|

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (3-trifluoromethylbenzylidene)- | |

CAS RN |

36937-90-3 |

Source

|

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。